molecular formula C12H13NO B074430 2,3,4,9-tetrahydro-1H-carbazol-1-ol CAS No. 1592-62-7

2,3,4,9-tetrahydro-1H-carbazol-1-ol

Cat. No.: B074430
CAS No.: 1592-62-7
M. Wt: 187.24 g/mol
InChI Key: GXUZLXNKCOCTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,9-Tetrahydro-1H-carbazol-1-ol is a heterocyclic compound with the molecular formula C12H13NO It is a derivative of carbazole, characterized by a partially saturated tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,9-Tetrahydro-1H-carbazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,3,4,9-Tetrahydro-1H-carbazol-1-one
  • 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one

Comparison: 2,3,4,9-Tetrahydro-1H-carbazol-1-ol is unique due to its hydroxyl group at the 1-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUZLXNKCOCTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395183
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-62-7
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,9-tetrahydro-1H-carbazol-1-ol
Reactant of Route 2
Reactant of Route 2
2,3,4,9-tetrahydro-1H-carbazol-1-ol
Reactant of Route 3
2,3,4,9-tetrahydro-1H-carbazol-1-ol
Reactant of Route 4
Reactant of Route 4
2,3,4,9-tetrahydro-1H-carbazol-1-ol
Reactant of Route 5
Reactant of Route 5
2,3,4,9-tetrahydro-1H-carbazol-1-ol
Reactant of Route 6
Reactant of Route 6
2,3,4,9-tetrahydro-1H-carbazol-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.